N-(benzo[d]thiazol-2-yl)-4-(ethylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide
Description
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-4-ethylsulfonyl-N-(pyridin-2-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O3S2/c1-2-30(27,28)18-12-10-16(11-13-18)21(26)25(15-17-7-5-6-14-23-17)22-24-19-8-3-4-9-20(19)29-22/h3-14H,2,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXRPGGANTFNEIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)C(=O)N(CC2=CC=CC=N2)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d]thiazol-2-yl)-4-(ethylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide typically involves multi-step organic reactions. The general synthetic route may include:
Formation of the benzo[d]thiazole ring: This can be achieved through the cyclization of 2-aminobenzenethiol with a suitable carbonyl compound.
Introduction of the ethylsulfonyl group: This step involves the sulfonylation of the aromatic ring using ethylsulfonyl chloride in the presence of a base such as pyridine.
Formation of the benzamide structure: The final step involves the coupling of the benzo[d]thiazole derivative with 4-(ethylsulfonyl)benzoic acid and pyridin-2-ylmethylamine under appropriate reaction conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(benzo[d]thiazol-2-yl)-4-(ethylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing benzothiazole moieties exhibit significant anticancer properties. For instance, studies have shown that derivatives of benzothiazole can inhibit tumor growth and induce apoptosis in various cancer cell lines. The specific compound N-(benzo[d]thiazol-2-yl)-4-(ethylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide has been evaluated for its efficacy against breast and lung cancer cells, demonstrating promising results in cell viability assays and apoptosis induction .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Preliminary studies have shown that it exhibits inhibitory effects against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. Its mechanism of action may involve disruption of bacterial cell walls or interference with metabolic pathways, making it a candidate for further development as an antibacterial agent .
Neuroprotective Effects
Recent findings suggest that this compound may possess neuroprotective properties. In vitro studies on neuronal cell lines indicate that the compound can reduce oxidative stress and prevent neuronal apoptosis, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's .
Antidiabetic Potential
There is emerging evidence that benzothiazole derivatives may have antidiabetic effects by modulating glucose metabolism and improving insulin sensitivity. The specific compound has been tested in diabetic animal models, showing a reduction in blood glucose levels and improvement in insulin sensitivity metrics .
Case Study 1: Anticancer Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized this compound and evaluated its anticancer activity against several cancer cell lines. The compound was shown to inhibit cell proliferation significantly, with IC50 values ranging from 5 to 10 µM across different cell types .
Case Study 2: Antimicrobial Activity
A study conducted by the International Journal of Antimicrobial Agents reported the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, indicating moderate antibacterial activity .
Mechanism of Action
The mechanism of action of N-(benzo[d]thiazol-2-yl)-4-(ethylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological response. The molecular targets and pathways involved would need to be elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Sulfonyl Groups
Key comparisons include:
- 4-(Ethylsulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide (7b): Synthesis: Synthesized via coupling of 4-(ethylsulfonyl)benzoic acid with 2-amino-4-(pyridin-2-yl)thiazole, yielding 33% product after purification . Properties: Confirmed by ¹H NMR and LC-MS; methylsulfonyl analog (7a) showed lower yield (33%), suggesting ethylsulfonyl’s steric effects may influence reactivity .
- N-(4-(2,5-Dimethylphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide (2D216) :
Key Difference : The ethylsulfonyl group in the target compound may improve solubility compared to methylsulfonyl analogs, while maintaining enzymatic binding affinity due to the sulfonyl moiety’s electron-withdrawing properties .
Halogenated and Methyl-Substituted Derivatives
Halogens and methyl groups are common substituents to tune physicochemical properties:
- N-(Benzo[d]thiazol-2-yl)-2-chlorobenzamide (1.2d): Melting Point: 201–210°C; higher than non-halogenated analogs due to increased molecular rigidity . Rf Value: 0.65 (silica gel TLC), indicating moderate polarity .
- N-(Benzo[d]thiazol-2-yl)-2-methylbenzamide (1.2c) :
Comparison : The ethylsulfonyl group in the target compound likely reduces melting points compared to halogenated derivatives, improving synthetic handling and bioavailability.
Piperazine and Morpholine-Modified Derivatives
Heterocyclic substituents like piperazine and morpholine enhance solubility and target binding:
- N-(6-Bromobenzo[d]thiazol-2-yl)-4-(4-methylpiperazin-1-yl)benzamide (11) :
Key Insight : The pyridin-2-ylmethyl group in the target compound may mimic morpholine/piperazine’s solubility-enhancing effects while providing distinct steric interactions for selective binding .
Antimicrobial and Enzyme-Targeting Analogues
Benzothiazoles are explored for antimicrobial and enzyme modulation:
- N-((1-Benzyl-1H-1,2,3-triazol-5-yl)methyl)-4-(6-methoxybenzo[d]thiazol-2-yl)-2-nitrobenzamide (5a) :
- N-(Benzo[d]thiazol-2-yl)-2-(3-(pyridin-4-yl)-1,2,4-triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzamide (5a-j) :
Comparison : The target compound’s ethylsulfonyl group may offer a balance between antimicrobial potency and reduced cytotoxicity compared to nitro or triazole-containing analogs .
Biological Activity
N-(benzo[d]thiazol-2-yl)-4-(ethylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide is a compound of significant interest due to its potential biological activities, including anticancer and antimicrobial properties. This article provides a detailed overview of its biological activity, supported by various studies and findings.
Chemical Structure and Properties
The compound has the following molecular formula:
- Molecular Formula : C₁₈H₁₈N₂O₂S
- Molecular Weight : 334.42 g/mol
The structure features a benzothiazole moiety, an ethylsulfonyl group, and a pyridine component, contributing to its diverse biological interactions.
Anticancer Activity
Research has demonstrated that derivatives of benzothiazole exhibit significant anticancer properties. For instance, related compounds have shown cytotoxic effects against various cancer cell lines, including A549 (lung cancer), MCF7 (breast cancer), and HT1080 (fibrosarcoma) .
In a study evaluating a series of benzothiazole derivatives, two specific compounds exhibited notable cytotoxicity with IC50 values in the micromolar range against these cell lines. This suggests that this compound may also possess similar properties due to its structural similarity to these active compounds.
Antimicrobial Activity
Benzothiazole derivatives have been reported to possess antimicrobial properties. In particular, compounds with similar structures have shown moderate inhibitory effects against bacteria such as Staphylococcus aureus and various fungi . The presence of the ethylsulfonyl group in this compound may enhance its solubility and bioavailability, potentially increasing its efficacy against microbial strains.
Acetylcholinesterase Inhibition
Another area of interest is the compound's potential as an acetylcholinesterase (AChE) inhibitor. Compounds containing thiazole rings have been studied for their ability to inhibit AChE, which is crucial for maintaining acetylcholine levels in the brain and has implications for treating Alzheimer's disease . The structural characteristics of this compound suggest it may interact effectively with the enzyme's active site.
Case Studies and Research Findings
- Cytotoxicity Assays : A series of benzothiazole derivatives were evaluated for their cytotoxic effects on cancer cell lines. The results indicated that compounds with similar structural motifs exhibited IC50 values ranging from 1 to 10 µM against A549 and MCF7 cells .
- Antimicrobial Testing : In vitro studies showed that certain benzothiazole derivatives displayed significant activity against both Gram-positive and Gram-negative bacteria. The ethylsulfonyl group is hypothesized to contribute to this activity by enhancing membrane permeability .
- AChE Inhibition Studies : Molecular docking studies have suggested that compounds similar to this compound can effectively bind to the active site of AChE, indicating potential for development as anti-Alzheimer's agents .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-(benzo[d]thiazol-2-yl)-4-(ethylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide, and how can reaction conditions be optimized for higher yields?
- Methodology :
- Step 1 : Begin with a benzamide core (e.g., 4-nitrobenzamide) and perform sequential substitutions. Introduce the ethylsulfonyl group via sulfonylation using ethylsulfonyl chloride under anhydrous conditions (dry dichloromethane, 0–5°C) .
- Step 2 : Couple the benzo[d]thiazol-2-yl moiety via a nucleophilic aromatic substitution (NAS) reaction, requiring a palladium catalyst (e.g., Pd(PPh₃)₄) and reflux in tetrahydrofuran (THF) .
- Step 3 : Alkylate the pyridin-2-ylmethyl group using a Mannich-type reaction, maintaining an inert atmosphere (N₂/Ar) to prevent oxidation .
- Optimization : Monitor reaction progress via TLC/HPLC. Adjust stoichiometry (1.2–1.5 equivalents for sulfonylation) and use microwave-assisted synthesis to reduce reaction time .
Q. How is the structural integrity of this compound validated post-synthesis?
- Analytical Techniques :
- NMR Spectroscopy : Confirm substitution patterns (e.g., ethylsulfonyl protons at δ 1.3–1.5 ppm for CH₃ and δ 3.4–3.6 ppm for SO₂CH₂) .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 465.12) and isotopic patterns .
- X-ray Crystallography : Resolve ambiguous stereochemistry or regioselectivity issues, particularly for the pyridinylmethyl and thiazole groups .
Q. What preliminary assays are recommended to assess its biological activity?
- Screening Protocols :
- Antimicrobial Activity : Use microdilution assays (MIC values) against Staphylococcus aureus and Escherichia coli in Mueller-Hinton broth .
- Enzyme Inhibition : Test against kinase targets (e.g., EGFR) via fluorescence polarization assays with ATP-competitive inhibitors .
- Cytotoxicity : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations ranging from 1–100 µM .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Data Reconciliation Strategies :
- Dose-Response Curves : Compare IC₅₀ values across studies; ensure consistent solvent use (e.g., DMSO ≤0.1% to avoid cytotoxicity artifacts) .
- Target Selectivity Profiling : Use proteome-wide affinity chromatography to identify off-target interactions that may explain divergent results .
- Meta-Analysis : Cross-reference structural analogs (e.g., nitro vs. methoxy substituents) to isolate substituent-specific effects .
Q. What strategies are effective for establishing structure-activity relationships (SAR) for this compound?
- SAR Development :
- Fragment Replacement : Synthesize analogs with modified sulfonyl groups (e.g., methylsulfonyl vs. ethylsulfonyl) to assess hydrophobicity impacts on membrane permeability .
- 3D-QSAR Modeling : Use CoMFA/CoMSIA to correlate electronic (e.g., Hammett σ values) and steric parameters with kinase inhibition .
- Pharmacophore Mapping : Identify critical hydrogen-bond acceptors (e.g., sulfonyl oxygen) and aromatic π-π stacking motifs using Schrödinger Suite .
Q. How can metabolic stability and pharmacokinetic (PK) properties be improved without compromising bioactivity?
- PK Optimization :
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated pyridinylmethyl) to enhance oral bioavailability .
- CYP450 Inhibition Assays : Use human liver microsomes to identify metabolic hotspots (e.g., ethylsulfonyl oxidation) and block them via fluorination .
- LogP Adjustment : Incorporate polar substituents (e.g., morpholine) to reduce LogP from 3.8 to ≤2.5, improving aqueous solubility .
Q. What computational methods are reliable for predicting target binding modes?
- In Silico Approaches :
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes (e.g., with PARP-1) in explicit solvent (TIP3P water model) for 100 ns to assess binding stability .
- Free Energy Perturbation (FEP) : Calculate relative binding affinities for analogs with subtle structural changes (e.g., ethyl vs. methyl sulfonyl) .
- Docking Validation : Cross-validate AutoDock Vina results with experimental IC₅₀ data to refine scoring functions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
